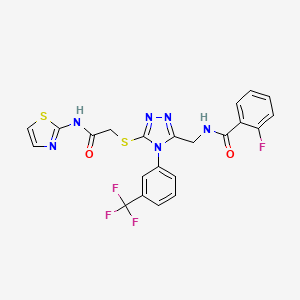
2-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H16F4N6O2S2 and its molecular weight is 536.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel organic molecule notable for its complex structure and potential biological activities. This compound integrates various pharmacologically relevant moieties, including a benzamide core, thiazole , and triazole rings. The presence of fluorine and sulfur enhances its chemical properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into several key components:
- Benzamide Core: Provides a foundation for biological activity.
- Thiazole Moiety: Known for its role in various biological processes, including antimicrobial and anticancer activities.
- Triazole Ring: Associated with antifungal and antitumor properties.
The unique combination of these functional groups may enhance the compound's selectivity and potency against specific biological targets compared to other similar compounds.
Biological Activity
Research indicates that compounds containing thiazole and triazole rings have significant biological activities. The following table summarizes the potential activities associated with such structures:
| Compound Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antimicrobial, anticancer |
| Triazole Ring | Antifungal, antitumor |
| Benzamide Backbone | Various therapeutic effects |
Anticancer Activity
In vitro studies have demonstrated that derivatives of thiazole and triazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The incorporation of the thiazole moiety has been particularly noted for enhancing anticancer efficacy due to its ability to interfere with cellular signaling pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiazole derivatives demonstrate significant activity against a range of bacteria and fungi. For example, studies have reported that thiazole-containing compounds exhibit inhibitory effects on pathogenic strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: Molecular docking studies suggest that this compound may inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells.
- Receptor Binding: The structural features allow for potential interactions with various receptors involved in cell signaling pathways, further contributing to its anticancer properties.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Thiazole Derivatives: A study found that thiazole derivatives exhibited potent cytotoxic activity against multiple cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
- Triazole Compounds in Antimicrobial Research: Research demonstrated that triazole compounds showed promising results against fungal pathogens, indicating their potential as new antifungal agents .
Propiedades
IUPAC Name |
2-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N6O2S2/c23-16-7-2-1-6-15(16)19(34)28-11-17-30-31-21(36-12-18(33)29-20-27-8-9-35-20)32(17)14-5-3-4-13(10-14)22(24,25)26/h1-10H,11-12H2,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQLHZZXVWROHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














